Cas no 96424-68-9 (2-Bromo-3-chloropyridine)

2-Bromo-3-chloropyridine structure
2-Bromo-3-chloropyridine structure
2-Bromo-3-chloropyridine
96424-68-9
C5H3BrClN
192.441019296646
MFCD04039344
61844
7016326

2-Bromo-3-chloropyridine Properties

Names and Identifiers

    • 2-Bromo-3-chloropyridine
    • 2-BroMo-3-trifluoroMethylpyridine
    • Pyridine, 2-bromo-3-chloro-
    • 3-CHLORO-2-BROMOPYRIDINE
    • 2-bromo-3-chloro-pyridine
    • chloro(bromo)pyridine
    • PubChem5776
    • 2-bromo-3-pyridyl chloride
    • KSC486M1B
    • PYR417
    • GOHBBINNYAWQGO-UHFFFAOYSA-N
    • BCP22144
    • SBB054378
    • AB17348
    • AS06964
    • 2-Bromo-3-chloropyridine (ACI)
    • 2-Bromo-3-chloropyridine,98%
    • AC-5993
    • DB-024303
    • 2-Bromo-3-Chloro Pyridine
    • AKOS005254873
    • J-508212
    • 96424-68-9
    • HY-W007662
    • SY019780
    • Z415645050
    • DB-024302
    • 2-Bromo-3-chloropyridine, 97%
    • DTXSID80426820
    • EN300-90593
    • MFCD04039344
    • SCHEMBL364517
    • CS-W007662
    • B3860
    • CK2601
    • PS-6125
    • +Expand
    • MFCD04039344
    • GOHBBINNYAWQGO-UHFFFAOYSA-N
    • 1S/C5H3BrClN/c6-5-4(7)2-1-3-8-5/h1-3H
    • ClC1C(Br)=NC=CC=1
    • 1561638

Computed Properties

  • 190.91400
  • 0
  • 1
  • 0
  • 190.91374g/mol
  • 8
  • 78.8
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.2
  • nothing
  • 0
  • 12.9

Experimental Properties

  • 2.49750
  • 12.89000
  • 1.581
  • 223.9±20.0 °C at 760 mmHg
  • 58.0 to 62.0 deg-C
  • 89.2±21.8 °C
  • White powder
  • Insoluble in water
  • 1.736

2-Bromo-3-chloropyridine Security Information

2-Bromo-3-chloropyridine Customs Data

  • 2933399090
  • China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Bromo-3-chloropyridine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0033LM-5g
2-Bromo-3-chloropyridine
96424-68-9 97%
5g
$4.00 2024-04-19
A2B Chem LLC
AB43834-5g
2-Bromo-3-chloropyridine
96424-68-9 97%
5g
$4.00 2024-07-18
Aaron
AR0033TY-5g
2-Bromo-3-chloropyridine
96424-68-9 98%
5g
$4.00 2024-07-18
abcr
AB173590-10 g
2-Bromo-3-chloropyridine, 97%; .
96424-68-9 97%
10 g
€81.90 2023-07-20
Apollo Scientific
OR8849-5g
2-Bromo-3-chloropyridine
96424-68-9
5g
£10.00 2023-09-02
Chemenu
CM120741-100g
2-Bromo-3-chloropyridine
96424-68-9 97%
100g
$*** 2023-05-29
Crysdot LLC
CD11002266-25g
2-Bromo-3-chloropyridine
96424-68-9 97%
25g
$81 2024-07-19
Enamine
EN300-90593-0.05g
2-bromo-3-chloropyridine
96424-68-9 95%
0.05g
$19.0 2024-05-20
Matrix Scientific
021440-5g
2-Bromo-3-chloropyridine, 98%
96424-68-9 98%
5g
$12.00 2023-09-09
MedChemExpress
HY-W007662-5g
2-Bromo-3-chloropyridine
96424-68-9 99.64%
5g
¥120 2024-05-22

2-Bromo-3-chloropyridine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Bromotrimethylsilane Solvents: Propionitrile ;  70 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Silyl-mediated halogen/halogen displacement in pyridines and other heterocycles
Schlosser, Manfred; Cottet, Fabrice, European Journal of Organic Chemistry, 2002, (24), 4181-4184

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Dibromomethane ,  Acetic acid, anhydride with hypofluorous acid Solvents: Dibromomethane
Reference
Chlorination, bromination and oxygenation of the pyridine ring using acetyl hypofluorite made from fluorine
Hebel, David; Rozen, Shlomo, Journal of Organic Chemistry, 1988, 53(5), 1123-5

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Diethyl ether ;  0 °C; 0 °C → -78 °C
1.2 Reagents: Lithium diisopropylamide ;  5 - 10 min, -78 °C
1.3 Reagents: Bromine ;  -78 °C; -78 °C → rt
1.4 Solvents: Water ;  cooled
Reference
A study on the BF3 directed lithiation of 3-chloro- and 3-bromopyridine
Dhau, Jaspreet S.; Singh, Amritpal; Kasetti, Yoganjaneyulu; Bhatia, Sonam; Bharatam, Parsad V.; et al, Tetrahedron, 2013, 69(48), 10284-10291

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Bromine Solvents: Chloroform ;  40 °C; 4 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Synthesis of 2-bromo-3-chloropyridine
Chai, Hui-fang; Zeng, Xiao-ping; Teng, Ming-gang; Duan, Lian, Guangzhou Huagong, 2013, 41(17), 51-52

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: 2-(Dimethylamino)ethanol ,  Butyllithium Solvents: Hexane
1.2 Reagents: Carbon tetrabromide Solvents: Tetrahydrofuran
1.3 Solvents: Water
1.4 Solvents: Dichloromethane
Reference
First regioselective C-2 lithiation of 3- and 4-chloropyridines
Choppin, Sabine; Gros, Philippe; Fort, Yves, European Journal of Organic Chemistry, 2001, (3), 603-606

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  25 °C; 2 - 3 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 - 5 °C
Reference
A process for the preparation of substituted pyridine compounds and intermediates thereof
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Bromotrimethylsilane
Reference
Bromotrimethylsilane
Martinelli, Michael J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 8

Reaction Conditions
Reference
ATF6 inhibitors and uses thereof as therapeutic agents for treatment of viral infections, neurodegenerative diseases, vascular diseases, or cancer
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
Preparation of 2-(pyridin-2-yl)pyrimidines as agrochemical fungicides
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
Utilizing acetyl hypofluorite for chlorination, bromination, and etherification of the pyridine system
Hebel, David; Rozen, Shlomo, Journal of Organic Chemistry, 1991, 56(22), 6298-301

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Dibromomethane ,  Sodium bicarbonate ,  tert-Butyl hypochlorite ,  Oxygen ;  20 h, 70 °C
Reference
Transition-metal-free decarboxylative halogenation of 2-picolinic acids with dihalomethane under oxygen conditions
Zhang, Xitao; Feng, Xiujuan; Zhang, Haixia; Yamamoto, Yoshinori; Bao, Ming, Green Chemistry, 2019, 21(20), 5565-5570

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Butyllithium ,  Ethanol-d Solvents: Tetrahydrofuran
Reference
Homotransmetalation of 2- or 4-bromo-3-halopyridines with butyllithium. Mechanism of the telesubstitution of bromine
Mallet, M.; Queguiner, G., Tetrahedron, 1986, 42(8), 2253-62

2-Bromo-3-chloropyridine Raw materials

2-Bromo-3-chloropyridine Preparation Products

2-Bromo-3-chloropyridine Suppliers

atkchemica
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(CAS:96424-68-9)2-Bromo-3-chloropyridine
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Wednesday, 27 November 2024 17:34
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Suzhou Senfeida Chemical Co., Ltd
(CAS:96424-68-9)2-Bromo-3-chloropyridine
sfd16016
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200kg
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Amadis Chemical Company Limited
(CAS:96424-68-9)2-Bromo-3-chloropyridine
A11205
99%
500g
272.0